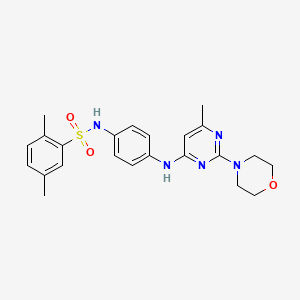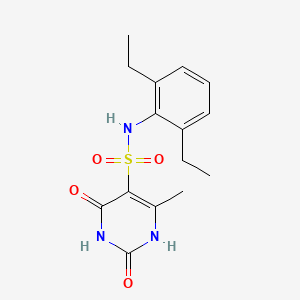![molecular formula C23H24N2O3S B11312710 2-[3-(Dimethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11312710.png)
2-[3-(Dimethylamino)propyl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a chromeno-pyrrole core with dimethylamino and methylsulfanyl substituents, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the dimethylamino and methylsulfanyl groups. Common reagents used in these reactions include dimethylamine, methylthiol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is then purified using techniques like crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(3-DIMETHYLAMINO)PROPYL INDOLIN-2-ONE DERIVATIVES: These compounds share a similar dimethylamino propyl group and have been studied for their antitumor activity.
N,N-BIS [3-(DIMETHYLAMINO)PROPYL]-N’,N’-DIMETHYLPROPANE-1,3-DIAMINE: Another compound with a similar dimethylamino propyl group, used in various chemical applications.
Uniqueness
2-[3-(DIMETHYLAMINO)PROPYL]-1-[4-(METHYLSULFANYL)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of a chromeno-pyrrole core with dimethylamino and methylsulfanyl substituents. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24N2O3S |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-methylsulfanylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H24N2O3S/c1-24(2)13-6-14-25-20(15-9-11-16(29-3)12-10-15)19-21(26)17-7-4-5-8-18(17)28-22(19)23(25)27/h4-5,7-12,20H,6,13-14H2,1-3H3 |
InChI Key |
QSFPDNQEHQDKEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-fluorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B11312629.png)
![5-ethoxy-4-ethyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11312633.png)
![2-(2-chlorophenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11312643.png)
![4-(5-Hydroxy-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzene-1,2-diol](/img/structure/B11312645.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-4-methylbenzamide](/img/structure/B11312646.png)


![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11312659.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11312666.png)
![2-Acetyl-3,5-dimethylphenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11312680.png)
![1-(2,5-dimethylphenoxy)-3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11312687.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11312698.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-4-(furan-2-YL)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11312704.png)
![N-benzyl-2-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11312707.png)
